

Penetrium's Performance in Diverse Cancer Cell Lines: A Comparative Guide

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Compound of Interest

Compound Name: *Penetrium*
CAS No.: *8056-60-8*
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Penetrium™, a novel extracellular matrix (ECM) remodeling agent, with alternative therapeutic strategies aimed at overcoming treatment resistance in solid tumors. The focus is on performance in various cancer cell lines, supported by experimental data and detailed methodologies.

Executive Summary

Solid tumors often exhibit a dense and stiff extracellular matrix (ECM), creating a physical barrier that impedes the infiltration of therapeutic agents and immune cells. This phenomenon, termed "pseudo-resistance," is a significant challenge in cancer therapy, particularly in immunologically "cold" tumors. Penetrium™, developed by Hyundai Bioscience, is an innovative therapeutic designed to overcome this barrier by remodeling the tumor microenvironment. Its active pharmaceutical ingredient (API) is niclosamide, a well-established anthelmintic drug with known anti-cancer properties. This guide will compare the performance of Penetrium™ and its API, niclosamide, with other ECM-targeting and immunotherapy-enhancing agents.

Comparative Performance Data

While direct head-to-head in vitro comparative studies of Penetrium™ against other ECM-modifying agents are not yet publicly available, this section summarizes existing preclinical data for Penetrium™ and in vitro data for its active ingredient, niclosamide. This is juxtaposed with the known effects of alternative therapies.

Penetrium™: In Vivo Preclinical Data

Penetrium™ has demonstrated significant efficacy in preclinical animal models when used in combination with standard cancer therapies.

Cancer Type	Combination Therapy	Key Findings
Triple-Negative Breast Cancer (TNBC)	Paclitaxel	Reduced tumor size by 36.22% and metastasis by 85.78%.
Anti-PD-1 Therapy		Reduced tumor burden by 48.3% and eliminated metastasis[1][2][3].
Non-Small Cell Lung Cancer (NSCLC)	Bevacizumab	Resulted in a 0% metastasis rate in a preclinical model[4][5].
Pancreatic Cancer	Gemcitabine (half-dose)	Achieved a 92% tumor suppression rate[6].

Niclosamide (Penetrium™ API): In Vitro Performance in Cancer Cell Lines

Niclosamide exhibits potent anti-cancer effects across a variety of cancer cell lines.

Cell Line	Cancer Type	IC50 Value (µM)	Observed Effects
PC-3	Prostate Cancer	< 1.0[3][7]	Inhibition of cell proliferation, induction of apoptosis[3][7].
DU145	Prostate Cancer	< 1.0[3][7]	Inhibition of cell proliferation, induction of apoptosis[3][7].
MDA-MB-231	Triple-Negative Breast Cancer	< 1.0[3][7]	Inhibition of cell proliferation, induction of apoptosis, reduced migration and invasion[3][7][8].
T-47D	Breast Cancer (ER+)	< 1.0[3][7]	Inhibition of cell proliferation, induction of apoptosis[3][7].
A2780ip2	Ovarian Cancer	0.41 - 1.86[9]	Inhibition of proliferation[9].
SKOV3ip1	Ovarian Cancer	0.41 - 1.86[9]	Inhibition of proliferation[9].
BD140A	Adrenocortical Carcinoma	0.12[2]	Inhibition of cell proliferation[2].
SW-13	Adrenocortical Carcinoma	0.15[2]	Inhibition of cell proliferation[2].
NCI-H295R	Adrenocortical Carcinoma	0.53[2]	Inhibition of cell proliferation[2].
HLF	Hepatocellular Carcinoma	~1.0 (for migration inhibition)[10]	Suppression of cell migration and MMP-9 expression[10].
PLC/PRF/5	Hepatocellular Carcinoma	~1.0 (for migration inhibition)[10]	Suppression of cell migration and MMP-9 expression[10].

U2OS	Osteosarcoma	~0.1-0.2 (for migration inhibition)[11]	Inhibition of cell migration and invasion[11].
HOS	Osteosarcoma	~0.1-0.2 (for migration inhibition)[11]	Inhibition of cell migration and invasion[11].

Alternative ECM-Modifying and Immunotherapy-Enhancing Agents

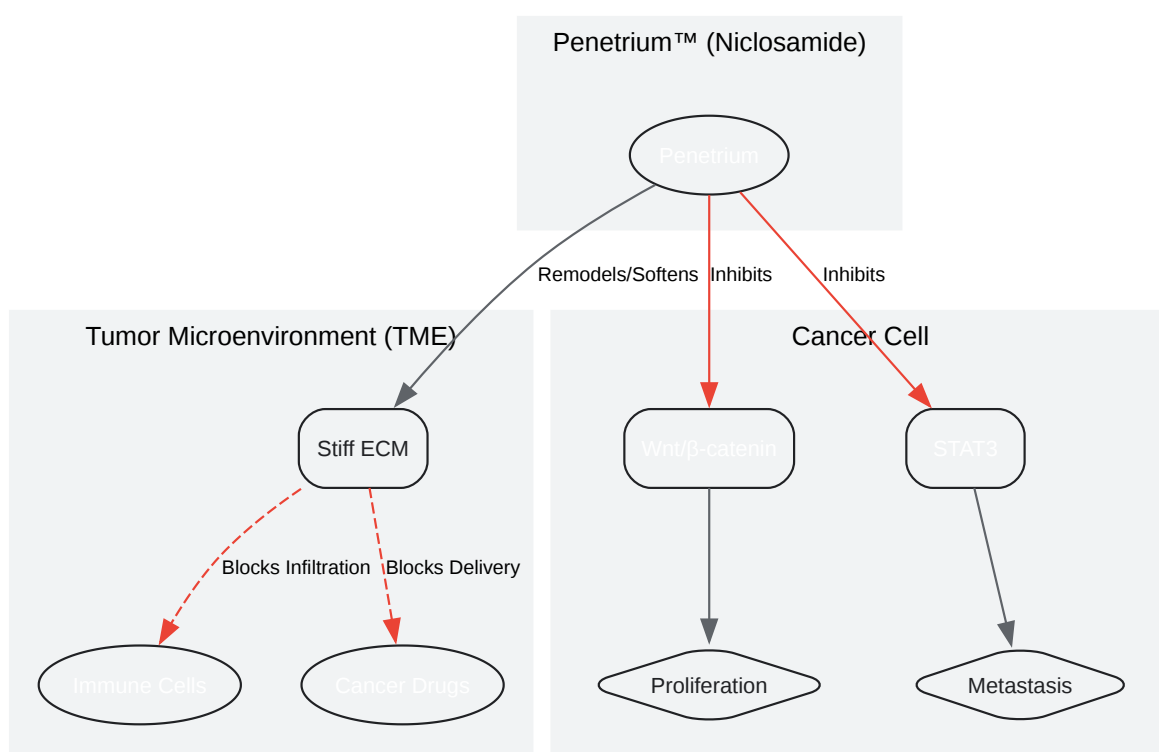
This table provides a qualitative comparison of Penetrium™ with other strategies aimed at overcoming the challenges of "cold" tumors.

Therapeutic Strategy	Mechanism of Action	Reported Effects
TGF-β Inhibitors	Block the signaling of Transforming Growth Factor-beta, a key driver of fibrosis and immune suppression in the tumor microenvironment[12][13][14][15].	Can reduce ECM deposition, inhibit the conversion of fibroblasts to cancer-associated fibroblasts (CAFs), and enhance anti-tumor immunity[12][13][16].
Hyaluronidase-based Drugs	Degrade hyaluronic acid, a major component of the ECM, to reduce intratumoral pressure and improve drug penetration[17][18][19][20][21].	Can enhance the efficacy of chemotherapies in various solid tumors by increasing drug delivery to cancer cells[17][21].
FAP Inhibitors	Target Fibroblast Activation Protein, a protein highly expressed on CAFs, to either deliver imaging agents or therapeutic payloads[22][23][24][25][26].	Can be used for both diagnosis (FAPI-PET imaging) and targeted radionuclide therapy, showing promise in various cancers[23][25][26].

Signaling Pathways and Mechanism of Action

Penetrium™ (Niclosamide) Mechanism of Action

Penetrium™'s primary mechanism is the remodeling of the stiff ECM of solid tumors. This "softening" of the tumor microenvironment facilitates the infiltration of immune cells (like T cells) and enhances the delivery of co-administered anti-cancer drugs. The active ingredient, niclosamide, has been shown to modulate multiple intracellular signaling pathways that contribute to its anti-cancer effects.

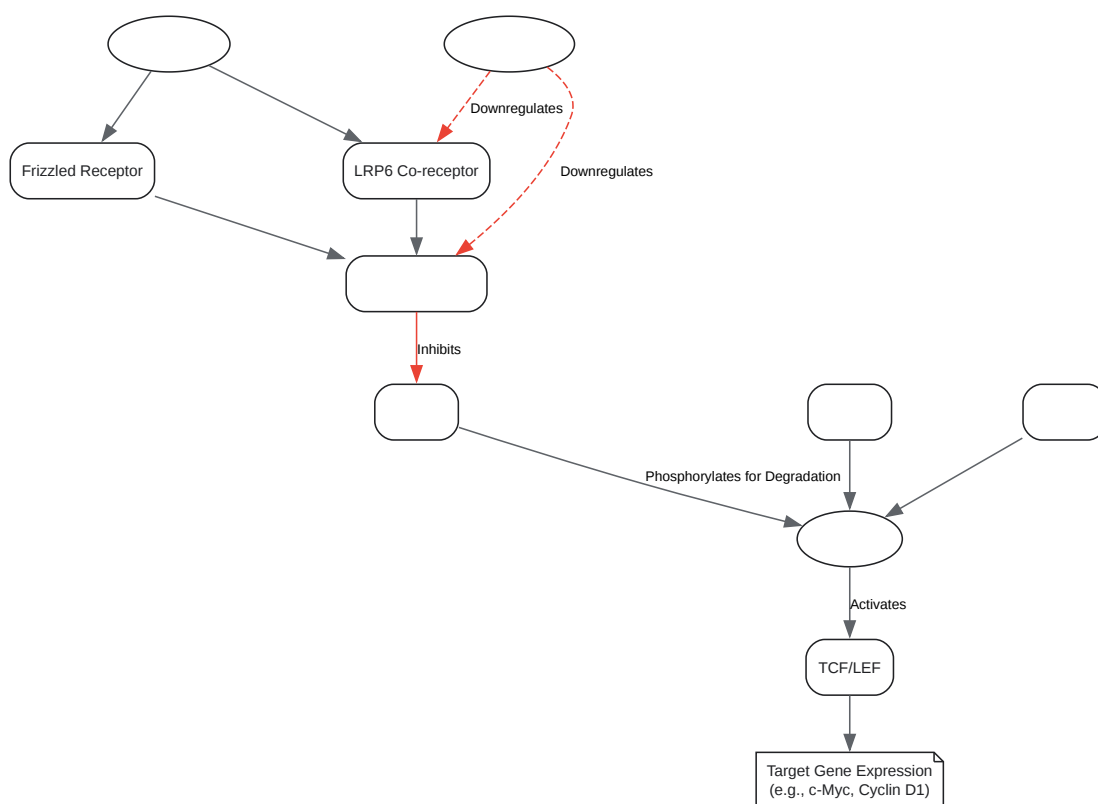


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Caption: Penetrium™ remodels the stiff ECM to enhance drug and immune cell access, while its API, niclosamide, inhibits pro-tumorigenic signaling pathways within cancer cells.

Wnt/ β -catenin Signaling Pathway Inhibition by Niclosamide

Niclosamide has been shown to inhibit the Wnt/ β -catenin signaling pathway, which is often hyperactivated in various cancers, promoting cell proliferation and survival.



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